4-Formylfuran-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

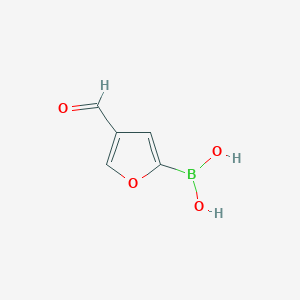

2D Structure

Properties

IUPAC Name |

(4-formylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHDYDVWDKATTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CO1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371403 | |

| Record name | 4-Formylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-78-9 | |

| Record name | 4-Formylfuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62306-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylfuran-2-boronic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Formylfuran-2-boronic acid, a versatile bifunctional reagent. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthetic methodologies, reactivity, and strategic applications of this valuable building block, with a focus on enabling its effective use in complex molecule synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 62306-78-9) is a heterocyclic organoboron compound that features two highly valuable and orthogonal functional groups: a boronic acid at the 2-position and a formyl (aldehyde) group at the 4-position of the furan ring.[1][2] This unique arrangement allows for sequential and selective chemical transformations, making it a powerful intermediate in synthetic chemistry. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[3][4] Simultaneously, the aldehyde group serves as a versatile handle for a wide range of classical transformations, including reductive amination, Wittig reactions, and condensations. This dual functionality is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5]

Caption: Chemical structure of this compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is critical for its successful application and safe handling in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62306-78-9 | [1][2][6] |

| Molecular Formula | C₅H₅BO₄ | [1][2][6] |

| Molecular Weight | 139.90 g/mol | [1][2] |

| IUPAC Name | (4-formylfuran-2-yl)boronic acid | [1] |

| Synonyms | 5-Boronofuran-3-carboxaldehyde, 2-Borono-4-formylfuran | [7] |

| Appearance | Solid powder (typically off-white to brown) | [8] |

| Boiling Point | 345°C at 760 mmHg (Predicted) | [2] |

| Solubility | Insoluble in water.[5] Soluble in various organic solvents like THF, DMF, and alcohols.[9] | [5][9] |

| Stability | Air sensitive.[5] Stable under normal, inert conditions.[10] | [5][10] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] A NIOSH/MSHA approved respirator should be used in poorly ventilated areas or when dust formation is likely.[10]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

-

Storage: Due to its air sensitivity, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[5][7] For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C in a tightly sealed container.[7]

Synthesis and Purification

The synthesis of arylboronic acids often involves the metalation of an aryl halide or a C-H bond, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. For a bifunctional molecule like this compound, a key strategic consideration is the protection of the reactive aldehyde group to prevent undesired side reactions during the metalation step.

General Synthetic Strategy

A plausible and widely adopted strategy for synthesizing substituted furan boronic acids involves the following key steps, adapted from established methods for the 5-formyl isomer.[9][12]

Caption: General workflow for synthesizing this compound.

Exemplary Synthesis Protocol: Pinacol Ester Derivative

Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides and can be unstable to chromatography.[9] Therefore, they are often converted to more stable and easily purified boronate esters, such as the pinacol ester. The pinacol ester can be used directly in many coupling reactions or hydrolyzed back to the boronic acid if needed.[13][14]

Objective: To synthesize this compound pinacol ester.

Methodology: (Adapted from general procedures for boronate ester synthesis[13][15][16])

-

Protection: React 3-bromofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with Dean-Stark apparatus to form the corresponding dioxolane-protected aldehyde.

-

Metalation: In an oven-dried, three-neck flask under an inert atmosphere (Argon), dissolve the protected starting material in anhydrous THF and cool to -78°C.

-

Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C. Stir for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) dropwise, again maintaining a temperature below -70°C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup & Deprotection: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure. Add a mixture of acetone and 2M HCl to the residue and stir at room temperature for 2-4 hours to hydrolyze the acetal protecting group.

-

Purification: Neutralize the mixture, extract with ethyl acetate, and purify the crude product via column chromatography on silica gel to yield the this compound pinacol ester.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling

The primary application of the boronic acid group is in the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[4][17]

Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid (or its boronate ester) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group (the formylfuran ring) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[4]

Sources

- 1. This compound | C5H5BO4 | CID 2736495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Formylfuran-2-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-甲醛基呋喃-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 16. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 17. Suzuki Coupling [organic-chemistry.org]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to 4-Formylfuran-2-boronic acid A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. Success often hinges on the strategic selection of building blocks—reagents that introduce key functionalities and structural motifs in a predictable and high-yielding manner. This compound, identified by its CAS Number 62306-78-9 , has emerged as a particularly valuable asset in this context.[1][2][3][4]

This molecule is more than a simple organoboron compound; it is a bifunctional linker. It masterfully combines the versatile reactivity of a boronic acid, primarily for palladium-catalyzed cross-coupling reactions, with the synthetic handle of an aldehyde. This dual-functionality allows for sequential, orthogonal chemical transformations, enabling the construction of complex molecular architectures from a single, well-defined starting point. For drug development professionals, this translates to rapid library synthesis and the efficient exploration of structure-activity relationships (SAR). This guide provides an in-depth examination of its properties, synthesis, and core applications, grounded in established chemical principles and field-proven insights.

Physicochemical & Safety Data Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The data below, compiled from authoritative chemical databases, provides the essential technical specifications for this compound.

| Property | Value | Source(s) |

| CAS Number | 62306-78-9 | [1][2][3] |

| IUPAC Name | (4-formylfuran-2-yl)boronic acid | [3] |

| Synonyms | (4-Formylfuran-2-YL)boronic acid, 2-Formylfuran-4-boronic acid | [1][5] |

| Molecular Formula | C₅H₅BO₄ | [1][3][4] |

| Molecular Weight | 139.90 g/mol | [1][3][4] |

| Physical Form | Solid | [5] |

| Boiling Point | 345°C at 760 mmHg | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

Trustworthiness through Safety: A self-validating protocol begins with safety. The Globally Harmonized System (GHS) classification for this compound indicates specific hazards that must be managed through proper laboratory practice.

-

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Causality Behind Handling & Storage: The stringent storage requirements—inert atmosphere and freezing temperatures—are not merely suggestions; they are critical for maintaining the reagent's integrity. Boronic acids, particularly heteroaromatic ones, are susceptible to decomposition pathways like protodeboronation, where the C-B bond is cleaved by moisture or heat.[6] Storing the compound under an inert gas (e.g., argon or nitrogen) in a freezer minimizes this degradation, ensuring reproducibility in subsequent reactions.

Synthetic Strategy: A Logic-Driven Approach

While various proprietary methods exist, the synthesis of formyl-substituted furylboronic acids generally follows a logical and well-established pathway involving three key stages: protection, directed ortho-metalation/borylation, and deprotection. This strategy is essential to prevent the highly reactive organometallic intermediates from attacking the sensitive aldehyde group.

A representative synthesis for the isomeric 5-formylfuran-2-boronic acid provides an authoritative template for understanding the core principles that also apply to the synthesis of the 4-formyl isomer.[7]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for synthesizing formyl-furylboronic acids.

Step-by-Step Protocol (Illustrative)

The following protocol is based on established methods for analogous compounds and serves as a guide.[7][8]

-

Protection of the Aldehyde:

-

To a solution of the starting furaldehyde in an appropriate solvent (e.g., toluene), add a suitable protecting group reagent (like ethylene glycol) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the acetal.

-

Expertise & Causality: Acetal protection is chosen because it is robust to the strongly basic/nucleophilic conditions of the subsequent metalation step but is easily cleaved under mild acidic conditions.

-

-

Directed Metalation and Borylation:

-

Dissolve the protected furan in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (argon).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The base selectively deprotonates the carbon atom adjacent to the furan oxygen.

-

After stirring, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature.

-

Expertise & Causality: This step is the heart of the synthesis. The extremely low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

-

-

Deprotection and Isolation:

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding it to a pre-cooled aqueous acid solution (e.g., hydrochloric acid).

-

This step simultaneously hydrolyzes the boronic ester and cleaves the acetal protecting group, regenerating the formyl functionality.

-

The desired product, this compound, often precipitates from the acidic aqueous medium and can be isolated by filtration, washed, and dried under vacuum.[8]

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction's reliability, functional group tolerance, and the low toxicity of its boron-containing reagents have made it an indispensable tool in pharmaceutical and materials science.[10][11]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the key transmetalation step.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with this compound

This protocol provides a robust starting point for coupling with a generic aryl bromide.

-

Reagent Preparation:

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Expertise & Causality: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential decomposition. The choice of base is critical; stronger, non-aqueous bases like K₃PO₄ can sometimes prevent protodeboronation and accelerate the reaction.[6]

-

-

Catalyst & Solvent Addition:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel.

-

Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol.

-

Expertise & Causality: Degassing the solvent (e.g., by bubbling argon through it) is essential. Oxygen can oxidize and deactivate the active Pd(0) catalyst, halting the cycle.[6] Modern palladium pre-catalysts can also be employed for more efficient generation of the active species.

-

-

Reaction Execution:

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Conclusion: A Versatile Tool for Chemical Innovation

This compound (CAS: 62306-78-9) is a prime example of a modern synthetic building block that offers both versatility and strategic value. Its true power lies in its bifunctional nature, providing a reliable anchor point for constructing C-C bonds via Suzuki coupling while retaining a reactive aldehyde for subsequent derivatization. For scientists in drug discovery and materials research, mastering the use of this reagent opens a direct and efficient path to novel molecular entities. By understanding the causality behind its synthesis, handling, and reactivity, researchers can fully leverage its potential to accelerate innovation.

References

- PubChem, National Institutes of Health. This compound | C5H5BO4 | CID 2736495.

- PubChem, National Institutes of Health. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery.

- Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053.

- Wikipedia. Suzuki reaction.

- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

- Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

- 1. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Formylfuran-4-boronic acid | 62306-80-3 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 8. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

4-Formylfuran-2-boronic acid molecular weight

An In-depth Technical Guide to 4-Formylfuran-2-boronic acid: A Versatile Bifunctional Reagent for Modern Organic Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 62306-78-9), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its utility and field-proven experimental insights.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a strategically important reagent in organic synthesis due to its bifunctional nature. It incorporates two highly valuable functional groups onto a furan scaffold:

-

A Boronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its stability and ease of handling make it a preferred tool for constructing complex molecular architectures.[1]

-

An Aldehyde (Formyl) Group: The formyl group serves as a versatile synthetic handle, amenable to a wide array of subsequent chemical transformations, including reductive amination, oxidation to a carboxylic acid, olefination, and condensation reactions.

This dual functionality allows for a modular and convergent approach to synthesis, where the boronic acid can be used for scaffold construction and the aldehyde for late-stage functionalization. This is a particularly powerful strategy in drug discovery for the rapid generation of compound libraries and the synthesis of active pharmaceutical ingredients (APIs).

A Note on Isomeric Specificity: It is critical to distinguish this compound from its isomer, 5-Formylfuran-2-boronic acid (CAS No. 27329-70-0). While both are valuable, the 5-formyl isomer is frequently cited as a key intermediate in the synthesis of specific APIs like the tyrosine kinase inhibitor, Lapatinib.[2] this compound provides an alternative substitution pattern, enabling researchers to create novel structural analogues and explore new chemical space, which is essential for developing next-generation therapeutics and overcoming challenges like drug resistance.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BO₄ | [3][4][5] |

| Molecular Weight | 139.90 g/mol | [3][4][5] |

| CAS Number | 62306-78-9 | [3][4] |

| IUPAC Name | (4-formylfuran-2-yl)boronic acid | [4] |

| Appearance | Light yellow solid | [6] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| SMILES | B(C1=CC(=CO1)C=O)(O)O | [4] |

| InChI Key | WHHDYDVWDKATTB-UHFFFAOYSA-N | [4] |

Data compiled from authoritative chemical databases.

Synthesis and Mechanistic Rationale

The synthesis of functionalized furan boronic acids typically involves a directed ortho-metalation (DoM) strategy followed by borylation. This approach leverages the directing ability of a substituent on the furan ring to achieve regioselective deprotonation and subsequent functionalization.

General Synthetic Workflow

A plausible and widely used method involves the protection of the reactive aldehyde, followed by lithium-halogen exchange or direct deprotonation, and finally, quenching with a borate ester.

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Protection: The aldehyde is protected as an acetal to prevent it from reacting with the highly nucleophilic organolithium reagent (n-BuLi) used in the next step. Ethylene glycol is a common choice, forming a stable 1,3-dioxolane ring.

-

Metalation: At low temperatures (-78 °C), n-butyllithium performs a rapid lithium-halogen exchange with the aryl bromide, creating a regiochemically defined furyllithium species. This is generally faster and cleaner than direct deprotonation.

-

Borylation: The furyllithium nucleophile attacks the electrophilic boron atom of the trimethyl borate. An acidic workup is then crucial for two reasons: it hydrolyzes the resulting boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable in modern drug development.[1]

Catalytic Cycle Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness Through Self-Validation: Each step in the cycle is a well-defined, observable organometallic process.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The choice of halide (I > Br > Cl) dictates the ease of this step.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex transfers its organic group (the 4-formylfuran moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize 2-Aryl-4-formylfuran.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 140 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Expertise & Causality: An inert atmosphere (Nitrogen or Argon) is critical because the Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. K₂CO₃ is a common, effective base for activating the boronic acid.

-

-

Catalyst Addition: Briefly remove the inert gas flow and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mol%).

-

Expertise & Causality: The catalyst loading is typically 1-5 mol%. Higher loadings can be used for challenging substrates, but lower is preferred for cost and to minimize residual palladium in the product.

-

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). The mixture should be degassed by bubbling argon through it for 15-20 minutes.

-

Expertise & Causality: A mixed solvent system is often optimal. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Trustworthiness: Monitoring progress ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing byproduct formation from prolonged heating.

-

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Aryl-4-formylfuran.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood.[6][7]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is often recommended to store under an inert atmosphere.

Conclusion

This compound is a high-value synthetic intermediate that provides chemists with a powerful tool for molecular construction. Its true strength lies in the orthogonal reactivity of its boronic acid and formyl functional groups, enabling efficient and modular synthetic strategies. By mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers in drug discovery and materials science can rapidly access novel chemical entities with tailored properties, accelerating the pace of innovation.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736495, this compound.

- Pharmaffiliates. (n.d.). Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734355, 5-Formylfuran-2-boronic acid.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

- Nazir, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7349.

- Wiley-VCH GmbH. (n.d.). 5-Formylfuran-2-boronic acid. SpectraBase.

- Meudt, A., et al. (2006). U.S. Patent No. 7,045,640 B2. Google Patents.

- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Formylfuran-2-boronic acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

4-Formylfuran-2-boronic acid, a bifunctional heterocyclic building block, has emerged as a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the structure, properties, synthesis, and reactivity of this compound. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and its instrumental role in the synthesis of complex pharmaceutical agents, including kinase inhibitors. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Emergence of a Versatile Synthetic Intermediate

Heteroaryl boronic acids are a cornerstone of contemporary drug discovery, facilitating the construction of complex molecular architectures that are often inaccessible through traditional synthetic methods.[1] Among these, this compound (CAS No. 62306-78-9) has garnered significant attention due to its dual functionality.[2] The boronic acid group serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, while the aldehyde group provides a reactive site for a plethora of subsequent chemical modifications, such as reductive amination, oxidation, and condensation reactions. This unique combination makes it an invaluable precursor for the synthesis of highly functionalized molecules, particularly in the development of novel therapeutics.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are pivotal to its reactivity and handling. A comprehensive understanding of these properties is essential for its effective utilization in synthesis.

Chemical Structure

The structure of this compound consists of a five-membered furan ring substituted with a boronic acid [-B(OH)₂] group at the 2-position and a formyl (-CHO) group at the 4-position.

}

Figure 1: 2D Structure of this compound.Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 62306-78-9 | [2][3] |

| Molecular Formula | C₅H₅BO₄ | [2][3] |

| Molecular Weight | 139.90 g/mol | [2][3] |

| Appearance | Off-white to brown solid | [4] |

| Melting Point | >150 °C (decomposes) | [3] |

| Boiling Point | 345 °C at 760 mmHg (Predicted) | [3] |

| Purity | Typically ≥97% | [4] |

Note: It is crucial to consult the Certificate of Analysis for lot-specific data.

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. While detailed spectral data can be obtained from suppliers, representative ¹H and ¹³C NMR data are as follows:

-

¹H NMR (DMSO-d₆): The spectrum would be expected to show signals for the aldehyde proton (around 9.5-10.0 ppm), two furan protons (in the aromatic region, likely between 7.0 and 8.5 ppm), and a broad singlet for the boronic acid protons (-B(OH)₂), which is often exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆): The spectrum would display five distinct carbon signals. The aldehyde carbonyl carbon would appear significantly downfield (typically >180 ppm). The four furan carbons would resonate in the aromatic region (approximately 110-160 ppm), with the carbon attached to the boronic acid group showing characteristic broadening due to the quadrupolar nature of the boron atom.

Solubility

This compound exhibits limited solubility in nonpolar organic solvents and water. It is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol, particularly with gentle heating. This solubility profile is a key consideration when selecting appropriate solvent systems for reactions.

Stability and Storage

Like many boronic acids, this compound is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] It is recommended to store the compound in a freezer to minimize degradation over time. Prolonged exposure to atmospheric conditions can lead to the formation of the corresponding boroxine, a trimeric anhydride, which may affect its reactivity.

Synthesis of this compound

The synthesis of heteroaryl boronic acids can be achieved through several established methods.[1] A common laboratory-scale approach for the preparation of this compound involves the metalation of a suitably protected furan derivative followed by quenching with a borate ester.

General Synthetic Approach

A representative synthetic pathway is outlined below. This method relies on the protection of the reactive aldehyde functionality, followed by directed ortho-metalation and subsequent borylation.

}

Figure 2: General synthetic workflow for this compound.Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar heteroaryl boronic acids.[1]

Step 1: Protection of the Aldehyde

-

To a solution of 4-formylfuran in a suitable solvent (e.g., toluene), add a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected furan.

Step 2: Lithiation and Borylation

-

Dissolve the protected 4-formylfuran in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere of argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

-

Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of its two functional groups. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde group can be further elaborated.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In this reaction, the organoboron species (in this case, this compound) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[6]

}

Figure 3: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.Detailed Protocol for a Representative Suzuki-Miyaura Coupling

The following is a detailed protocol for the coupling of this compound with an aryl bromide.

Reaction: Coupling of this compound with 4-bromoaniline.

Materials:

-

This compound

-

4-Bromoaniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (degassed)

Procedure:

-

To a Schlenk flask, add 4-bromoaniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed DMF (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Applications in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors for cancer therapy.

Lapatinib: This dual tyrosine kinase inhibitor is used in the treatment of breast cancer. A key step in its synthesis involves a Suzuki coupling reaction between a quinazoline core and this compound. The furan aldehyde is then further functionalized to complete the synthesis of the drug molecule.

GSK2126458: This potent PI3K/mTOR inhibitor also utilizes this compound in its synthesis. The furan moiety is incorporated via a Suzuki coupling, and the aldehyde is subsequently used as a handle for further synthetic transformations.

The use of this compound in these syntheses highlights its importance in providing a key structural motif that contributes to the biological activity of these complex molecules.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with profound implications for drug discovery and development. Its unique bifunctional nature allows for the strategic and efficient construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent to its full potential in the pursuit of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000439).

- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

- MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.

- MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.

- PubChem. (n.d.). 5-Formylfuran-2-boronic acid.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H5BO4 | CID 2736495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Formylfuran-2-boronic Acid

Abstract

This compound (CAS 62306-78-9) is a pivotal bifunctional heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a reactive aldehyde and a versatile boronic acid on a furan scaffold, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the predominant synthetic strategy for this compound, focusing on the chemical principles, experimental causality, and a detailed, field-proven protocol. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its preparation, handling, and application.

Strategic Importance in Synthesis

The furan ring is a common motif in biologically active compounds and functional materials.[3] The presence of both a formyl group, which can undergo a myriad of transformations (e.g., reductive amination, Wittig reactions, condensations), and a boronic acid moiety, renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, grants this compound exceptional synthetic utility.[3][4] This dual functionality allows for sequential, orthogonal modifications, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[3][5]

Core Synthetic Rationale: The Protected Halofuran Route

The most robust and widely adopted synthesis of this compound proceeds via a multi-step sequence starting from a 4-halogenated furfural derivative. The logic of this approach is rooted in addressing two fundamental chemical challenges:

-

Reactivity of the Formyl Group: The primary synthetic step involves the formation of an organometallic intermediate (an aryllithium species). Organolithium reagents are highly nucleophilic and basic, and would readily attack the electrophilic aldehyde carbonyl group. Therefore, the aldehyde must be "masked" with a protecting group that is stable to the organometallic reagent but can be easily removed later.

-

Regioselective Borylation: To install the boronic acid at the C2 position, a method for selective C-H functionalization or, more reliably, a halogen-metal exchange is required. Starting with a 4-halofuran precursor allows for a clean and highly regioselective halogen-lithium exchange at the C2 position, the most acidic proton position on the furan ring, which is further activated by the halogen at C4.

This logic dictates a three-phase workflow: Protection → Metalation & Borylation → Deprotection & Isolation .

Caption: Core workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established patent literature, providing a self-validating system for achieving high-purity product.[6][7]

Phase 1: Acetal Protection of 4-Bromofurfural

-

Causality: The acetal protecting group is chosen for its stability under the strongly basic conditions of the subsequent lithiation step and its lability in the final acidic work-up, allowing for a tandem deprotection. Diethyl acetal is commonly used.

-

Procedure:

-

To a solution of 4-bromofurfural in absolute ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl).

-

The reaction is typically performed in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the acetal product.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution).

-

Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromofurfural diethyl acetal, which can often be used in the next step without further purification.

-

Phase 2: Halogen-Lithium Exchange and Borylation

-

Causality: This is the critical C-B bond-forming step. A halogen-lithium exchange is employed for its high efficiency and regioselectivity. The reaction is conducted at cryogenic temperatures (typically -78 °C to -100 °C) to prevent decomposition of the thermally sensitive furan-2-yllithium intermediate and to minimize side reactions, such as attack on the solvent (THF). Triisopropyl borate is a common electrophile for trapping the organolithium species.

-

Procedure:

-

In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-bromofurfural diethyl acetal in anhydrous tetrahydrofuran (THF).

-

Cool the solution to between -78 °C and -100 °C using a dry ice/acetone or liquid nitrogen bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at this temperature.

-

In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to the same low temperature.

-

Transfer the freshly prepared furan-2-yllithium solution into the triisopropyl borate solution via cannula, again maintaining the cryogenic temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours before slowly warming to room temperature.

-

Phase 3: Hydrolysis, Deprotection, and Isolation

-

Causality: The acidic work-up accomplishes two essential transformations simultaneously: hydrolysis of the borate ester intermediate to the desired boronic acid and cleavage of the acetal protecting group to regenerate the formyl functionality. The target product is often sparingly soluble in cold, acidic aqueous media, which facilitates its isolation by precipitation.

-

Procedure:

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Carefully pour the mixture into a beaker containing ice-cold water or a dilute aqueous acid solution (e.g., 1-2 M HCl).[6]

-

Adjust the pH of the mixture to approximately 0.8 to 1.5 with concentrated HCl to ensure complete hydrolysis and deprotection.[6]

-

Stir the resulting slurry vigorously at 0-5 °C for 60-90 minutes. The this compound will precipitate as a solid.[6]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then with a cold, non-polar organic solvent (e.g., methyl isobutyl ketone or cold diethyl ether) to remove organic impurities.[6]

-

Dry the product under vacuum at a low temperature (e.g., 40 °C) to yield this compound as a colorless to pale powder.[6] Purity is typically high (>99% by HPLC), and yields can range from 70-90%.[6]

-

Quantitative Data Summary

The following table summarizes typical parameters and outcomes for the synthesis, derived from patent examples.[6]

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | 4-Bromofurfural diethylacetal | Protects the aldehyde from the organolithium reagent. |

| Metalation Reagent | n-Butyllithium (n-BuLi) | Efficient for halogen-lithium exchange. |

| Borylation Reagent | Triisopropyl borate | Common electrophilic boron source. |

| Solvent | Anhydrous THF | Good for dissolving reagents and stable at low temps. |

| Metalation Temp. | -65 °C to -100 °C | Critical for stability of the organolithium intermediate. |

| Work-up pH | 0.8 - 1.5 | Ensures complete hydrolysis and deprotection. |

| Isolation Method | Precipitation & Filtration | Exploits low solubility of the product in cold acid. |

| Typical Yield | 70 - 91% | Demonstrates the efficiency of the protocol. |

Characterization and Quality Control

Confirming the structure and purity of the final product is essential.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (~9.6 ppm), and distinct signals for the furan ring protons, along with the disappearance of signals from the acetal protecting group.

-

¹³C NMR: The carbon spectrum will confirm the presence of the aldehyde carbonyl carbon (~178 ppm) and the carbon bearing the boron atom, among others.[8]

-

Purity (HPLC): Reversed-phase HPLC is the standard method to assess the purity of the final product, which should typically be >98% for use in further synthetic applications.

-

Mass Spectrometry: Confirms the molecular weight of the compound (C₅H₅BO₄, Mol. Wt.: 139.90 g/mol ).[1][2]

Safety, Handling, and Stability

-

Reagent Hazards: Extreme caution must be exercised when handling n-butyllithium, which is a pyrophoric liquid. All reactions involving n-BuLi must be conducted under a strictly inert atmosphere by trained personnel. Anhydrous solvents are mandatory.

-

Product Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (gloves, safety glasses).[2]

-

Stability and Storage: Like many boronic acids, the title compound can be sensitive to air and heat, potentially leading to decomposition or the formation of boroxine anhydrides.[9] It is recommended to store the product in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry, and dark place.[5]

References

- Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. Boron Molecular Inc.

- Meudt, A., Scherer, S., & Drees, S. (2006). Process for the preparation of 2-formylfuran-4-boronic acid by metallation of 4-halofurfural acetals in the presence of suitable boronic acid esters or anhydrides. German Patent DE102005023989A1.

- Guram, A. S., et al. (2007). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 72(14), 5104–5112.

- 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism. bartleby.

- Exploring the Applications of (5-Formylfuran-2-yl)boronic Acid in Organic Synthesis. Te-Long.

- Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester. Google Patents.

- Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry.

- Meudt, A., Scherer, S., & Drees, S. (2006). Method for producing 2-formylfuran-4-boronic acid. WIPO Patent WO/2006/122683.

- Understanding the Chemistry: Properties of 2-Formylfuran-5-boronic Acid. Te-Long.

- Method of producing 5-formyl-2-furylboronic acid. Google Patents.

- Method of producing 5-formyl-2-furylboronic acid. Google Patents.

- This compound. PubChem, National Institutes of Health.

- Waske, P. A., et al. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(2), M1067.

Sources

- 1. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 2. This compound | C5H5BO4 | CID 2736495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Formylfuran-2-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. DE102005023989A1 - Process for the preparation of 2-formylfuran-4-boronic acid by metallation of 4-halofurfural acetals in the presence of suitable boronic acid esters or anhydrides - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

Navigating the Nomenclature of 4-Formylfuran-2-boronic acid: A Technical Guide

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing clarity on the nomenclature and synonyms of 4-Formylfuran-2-boronic acid. Understanding the various identifiers for this compound is crucial for accurate literature searches, unambiguous procurement, and precise communication in scientific endeavors.

Introduction to this compound

This compound is a bifunctional organic compound that incorporates both a furan ring, a five-membered aromatic heterocycle, and a boronic acid group. The presence of the aldehyde (formyl) group and the boronic acid moiety makes it a versatile synthetic building block, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Given its importance, a clear and comprehensive understanding of its nomenclature is paramount.

Unraveling the Synonyms and Identifiers

The chemical landscape is often populated with multiple naming conventions for a single compound, arising from systematic nomenclature systems, historical naming practices, and commercial cataloging. This compound is no exception. This section provides a detailed breakdown of its various synonyms and identifiers.

Systematic and Common Names

The most formal and universally recognized name for a chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name. For this compound, the IUPAC name is (4-formylfuran-2-yl)boronic acid [1]. This name precisely describes the molecular structure, indicating a boronic acid group attached to the second position of a furan ring which itself has a formyl group at the fourth position.

Other commonly used synonyms include variations in spacing and punctuation, such as:

-

4-formylfuran-2-ylboronic acid[1]

-

(4-formyl-2-furyl)boronic Acid[1]

-

(4-formyl-2-furanyl)boronic acid[1]

-

Boronic acid, B-(4-formyl-2-furanyl)-[1]

It is important to note the distinction from its isomers, such as 5-Formylfuran-2-boronic acid[2][3][4][5][6][7] and 3-Formylfuran-2-boronic acid[8], which have the formyl group at different positions on the furan ring and are distinct chemical entities.

Registry Numbers and Database Identifiers

To overcome the ambiguity of chemical names, several numbering systems are in place to provide a unique identifier for each compound.

-

CAS Registry Number: The most widely used unique identifier is the CAS (Chemical Abstracts Service) Registry Number. The CAS number for this compound is 62306-78-9 [1][9][10][11][12]. This number is a reliable tool for searching databases and chemical supplier catalogs.

-

Other Identifiers: Various chemical databases and suppliers assign their own identifiers. For instance, it is cataloged under MDL Number MFCD02179485 [9]. PubChem, a comprehensive database at the National Institutes of Health, assigns it the CID 2736495 [1].

Summary of Nomenclature

For ease of reference, the following table summarizes the key synonyms and identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | (4-formylfuran-2-yl)boronic acid | PubChem[1] |

| Common Synonym | This compound | Multiple Suppliers[9][10][11][12] |

| Common Synonym | (4-Formylfuran-2-YL)boronic acid | Synblock[9] |

| CAS Registry Number | 62306-78-9 | PubChem, Multiple Suppliers[1][9][10][11][12] |

| PubChem CID | 2736495 | PubChem[1] |

| MDL Number | MFCD02179485 | Synblock[9] |

Visualization of Nomenclature

To visually represent the relationship between the primary name and its various identifiers, the following diagram illustrates the nomenclature landscape for this compound.

Caption: Nomenclature map for this compound.

Conclusion

Precision in chemical nomenclature is fundamental to successful research and development. This guide provides a clear and concise overview of the synonyms and identifiers for this compound. By utilizing the IUPAC name and, most importantly, the CAS Registry Number (62306-78-9), researchers can ensure they are referencing and working with the correct chemical entity, thereby avoiding potential confusion with its isomers and other related compounds.

References

- PubChem. This compound.

- ChemSigma. 452972-07-5 3-BROMO-5-(4-METHOXYPHENYL)PYRIDINE. [Link]

- PubChem. 5-Formylfuran-2-boronic acid.

- Blago Fund. 452972-07-5 | 3-Bromo-5-(4-methoxyphenyl)pyridine. [Link]

- PubChem. 3-Formylfuran-2-boronic acid.

- Matrix Fine Chemicals. (5-FORMYLFURAN-2-YL)BORONIC ACID. [Link]

Sources

- 1. This compound | C5H5BO4 | CID 2736495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-Formylfuran-2-yl)boronic Acid | LGC Standards [lgcstandards.com]

- 4. chemscene.com [chemscene.com]

- 5. 27329-70-0|(5-Formylfuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]

- 8. 3-Formylfuran-2-boronic acid | C5H5BO4 | CID 3739337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 62306-78-9 | this compound - Synblock [synblock.com]

- 10. calpaclab.com [calpaclab.com]

- 11. scbt.com [scbt.com]

- 12. This compound | [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Stability and Storage of 4-Formylfuran-2-boronic Acid

Introduction: The Utility and Challenge of a Bifunctional Reagent

4-Formylfuran-2-boronic acid (FFBA) is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring a reactive boronic acid moiety and an aldehyde group on a furan scaffold, makes it a valuable intermediate for constructing complex molecular architectures.[1] The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds, while the aldehyde allows for a host of transformations including condensation, reduction, and oxidation.[1] This dual reactivity is leveraged in the synthesis of pharmaceuticals, such as the tyrosine kinase inhibitor Lapatinib, and advanced materials.[1]

However, the utility of this compound, like many heteroaromatic boronic acids, is intrinsically linked to its stability. Researchers and process chemists must navigate the compound's susceptibility to degradation, which can compromise reaction yields, introduce impurities, and complicate analytical characterization.[2][3] This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights into its primary degradation pathways, optimal storage and handling protocols, and robust analytical methods for stability assessment.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability profile.

| Property | Value | Source |

| CAS Number | 62306-78-9 | [4][5][6] |

| Molecular Formula | C₅H₅BO₄ | [4][5] |

| Molecular Weight | 139.90 g/mol | [4][5][7] |

| Appearance | Light yellow to orange-brown solid | [8] |

| Purity (Typical) | ≥97% | [4][6] |

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12];

} Figure 1: Structure of this compound.

Core Degradation Pathways

The stability of this compound is primarily threatened by two chemical processes: protodeboronation and oxidation. Understanding these pathways is critical for developing effective mitigation strategies.

Protodeboronation: The Primary Instability Concern

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[9] This process is a well-documented and often undesired side reaction for boronic acids, particularly for electron-rich or heteroaromatic systems like furans.[3][9][10] The reaction effectively converts the valuable boronic acid starting material into a simple, unfunctionalized furan derivative (3-furaldehyde in this case), representing a direct loss of material and a source of impurities.

The rate of protodeboronation is highly dependent on pH.[9][11]

-

Base-Catalyzed Pathway : This is often the most significant pathway, especially under conditions used for Suzuki-Miyaura coupling.[12][13] The reaction proceeds through the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which then undergoes C-B bond cleavage.[11][13] For some highly electron-deficient arylboronic acids, the mechanism may even involve the liberation of a transient aryl anion.[13]

-

Acid-Catalyzed Pathway : While often slower than the base-catalyzed route, an acid-catalyzed pathway also exists, proceeding via electrophilic substitution of the boron group by a proton.[11]

-

Autocatalysis : Studies have shown that protodeboronation can be subject to self-catalysis, particularly when the reaction pH is close to the pKa of the boronic acid.[14]

Furan-2-boronic acid itself is known to be among the more unstable boronic acids, with near-total degradation observed when stored neat, in contrast to its relative stability in a THF solution.[2] This highlights the critical role of the solid-state environment and solvent in mediating this decomposition pathway.

Oxidation: A Multifaceted Threat

The this compound molecule has multiple sites susceptible to oxidation.

-

Oxidative Deboronation : The boronic acid moiety itself is prone to attack by reactive oxygen species (ROS), such as hydrogen peroxide, leading to the cleavage of the C-B bond to yield an alcohol (a hydroxyl group on the furan ring) and boric acid.[15][16] This process can be a major degradation pathway in solution.[15]

-

Aldehyde Oxidation : The formyl group (-CHO) can be readily oxidized to a carboxylic acid (-COOH), forming 5-carboxyfuran-2-boronic acid. This is a common transformation for aldehydes exposed to air or other oxidants.

-

Furan Ring Oxidation : The electron-rich furan ring is itself susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.[17][18] While often requiring stronger oxidizing conditions, this pathway cannot be discounted during long-term storage or under oxidative stress. Microbial degradation of furan compounds often proceeds via oxidation of the aldehyde to a carboxylic acid, followed by further metabolism.[19]

dot graph "Degradation_Pathways" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the inherent instability of this compound, strict adherence to proper storage and handling procedures is paramount to preserving its quality and ensuring experimental reproducibility.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated). | Reduces the rate of all chemical degradation pathways. Avoids thermal stress. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing both oxidation and hydrolysis-mediated protodeboronation. |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and air. Opaque containers protect the compound from light, which can catalyze oxidative processes.[20][21] |

| Environment | Store in a dry, well-ventilated place. | A dry environment provides a secondary barrier against moisture absorption. Good ventilation is a standard safety practice.[20] |

Protocol for Safe Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[20][21][22] Adherence to safety protocols is mandatory.

Step-by-Step Handling Procedure:

-

Work Area Preparation : Conduct all manipulations in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[21][22]

-

Aliquotting : If possible, purchase the material in smaller quantities or aliquot the bulk container into smaller, single-use vials upon receipt. This minimizes repeated exposure of the bulk material to the atmosphere.

-

Dispensing Solid : When weighing the solid, avoid creating dust.[20] Use a spatula to carefully transfer the required amount. If working with larger quantities, respiratory protection may be necessary.[22]

-

Inert Atmosphere Handling : For maximum stability, especially for long-term storage of solutions or for highly sensitive reactions, handle the solid in a glovebox. For routine use, quickly weigh the compound and immediately reseal the container, purging the headspace with an inert gas before storage.

-

Spill Cleanup : In case of a spill, collect the dry material without generating dust. Clean the affected area thoroughly. Dispose of waste according to institutional and local regulations.

-

Post-Handling : Wash hands and any exposed skin thoroughly after handling.[20][21]

Assessing Stability: Analytical Methods and Experimental Design

Evaluating the stability of a given lot of this compound or testing its stability under specific process conditions requires robust analytical methods and a well-designed experimental plan.

Stability-Indicating Analytical Methods

The analysis of boronic acids is challenging due to their potential for on-column degradation, particularly hydrolysis of the C-B bond under typical reversed-phase HPLC conditions.[23][24][25]

-

Recommended Technique: HPLC-UV : A High-Performance Liquid Chromatography (HPLC) system with UV detection is the workhorse for purity assessment. However, method development is crucial.

-

Stationary Phase : Use a column with low silanol activity (e.g., an end-capped C18 column like Waters XTerra™ MS C18) to minimize on-column hydrolysis.[25]

-

Mobile Phase : Avoid acidic pH modifiers like formic or trifluoroacetic acid if possible, as these can promote protodeboronation.[25] An unbuffered or neutral mobile phase of acetonitrile/water is a good starting point.

-

Temperature : Run the analysis at ambient or controlled room temperature to avoid thermally induced degradation on the column.[25]

-

-

Alternative Techniques : For challenging separations or to confirm results, other techniques can be employed.

-

Non-Aqueous Capillary Electrophoresis (NACE) : This technique is excellent for analyzing labile boronic esters and their corresponding acids as it avoids the aqueous conditions that promote hydrolysis.[24]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC has shown promise for the simultaneous analysis of a wide range of boronate esters and boronic acids.[26]

-

Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.

Objective : To intentionally degrade this compound under various stress conditions and analyze the resulting samples to understand its degradation profile.

Methodology :

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress : Expose aliquots of the stock solution to the conditions outlined in the table below. Include an unstressed control sample (stored at 2-8°C in the dark) for comparison.

| Stress Condition | Reagent/Procedure | Time | Expected Degradation Pathway |

| Acid Hydrolysis | Add 0.1 M HCl to the sample solution. | 24-48 hours | Protodeboronation |

| Base Hydrolysis | Add 0.1 M NaOH to the sample solution. | 2-8 hours | Protodeboronation (rapid) |

| Oxidation | Add 3% H₂O₂ to the sample solution. | 8-24 hours | Oxidative Deboronation, Aldehyde Oxidation |

| Thermal Stress | Heat the sample solution at 60-80°C. | 48-72 hours | Protodeboronation, General Decomposition |

| Photolytic Stress | Expose the sample solution to UV/Vis light (ICH guidelines). | 24-48 hours | Oxidative pathways |

-

Sample Quenching : After the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis : Analyze all stressed samples and the control sample using the developed stability-indicating HPLC method.

-